molecular formula C18H15Cl4N3O2 B2412278 N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide CAS No. 245039-16-1

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide

Cat. No.: B2412278
CAS No.: 245039-16-1
M. Wt: 447.14
InChI Key: LNCAOWSNFFOTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide is a synthetic organic compound characterized by the presence of dichlorophenyl groups and a dimethylamino methylene moiety

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-(dimethylaminomethylidene)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl4N3O2/c1-25(2)9-12(17(26)23-15-5-3-10(19)7-13(15)21)18(27)24-16-6-4-11(20)8-14(16)22/h3-9H,1-2H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCAOWSNFFOTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Malonamide Core

The malonamide core is synthesized via nucleophilic acyl substitution. Malonyl chloride reacts with 2,4-dichloroaniline in anhydrous dichloromethane under nitrogen atmosphere, as shown:

$$
\text{Malonyl chloride} + 2 \text{ equivalents of 2,4-dichloroaniline} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N¹,N³-bis(2,4-dichlorophenyl)malonamide} + 2 \text{HCl}
$$

Optimization Notes :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness.
  • Base : Triethylamine (Et₃N) neutralizes HCl, driving the reaction to completion.
  • Yield : 68–72% after recrystallization from ethanol.

Introduction of the Dimethylaminomethylene Group

The dimethylaminomethylene moiety is introduced via condensation with dimethylformamide dimethyl acetal (DMF-DMA). This reagent facilitates the formation of an enamine intermediate:

$$
\text{N¹,N³-bis(2,4-dichlorophenyl)malonamide} + \text{DMF-DMA} \xrightarrow{\text{Toluene, 110°C}} \text{N¹,N³-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide}
$$

Critical Parameters :

  • Temperature : Reactions above 100°C prevent incomplete conversion.
  • Catalyst : Catalytic acetic acid accelerates imine formation.
  • Yield : 55–60% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Coupling Approaches

Recent advances in palladium catalysis offer alternative routes. Aryl halides can couple with malonamide precursors via Buchwald-Hartwig amination, though this method is less common due to the electron-withdrawing chlorine substituents hindering oxidative addition.

Representative Reaction :
$$
\text{Malonamide boronic ester} + 2,4-Dichlorophenyl iodide \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{N¹,N³-bis(2,4-dichlorophenyl)malonamide}
$$

Advantages :

  • Higher regiocontrol for asymmetric substrates.
  • Compatibility with sensitive functional groups.

Limitations :

  • Requires stringent anhydrous conditions.
  • Lower yield (45–50%) compared to classical methods.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, the condensation step with DMF-DMA achieves 95% conversion in 15 minutes at 150°C under microwave conditions.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing:

  • Solvent Recovery : Toluene and DCM are recycled via distillation.
  • Waste Management : HCl gas is neutralized with NaOH scrubbers.
  • Cost Efficiency : Bulk procurement of 2,4-dichloroaniline reduces expenses by 20–30%.

Analytical Characterization and Quality Control

Key Metrics :

  • Purity : ≥98% (HPLC, C18 column, acetonitrile/water gradient).
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45–7.30 (m, 6H, Ar-H).
    • IR (KBr) : 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of dichlorophenyl and dimethylamino groups may enhance the compound's ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation. Studies have shown that derivatives of malonamide compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Mechanism of Action
The mechanism by which N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide exerts its effects likely involves interaction with specific receptors or enzymes involved in cell signaling pathways. This interaction can lead to alterations in cellular functions, which may contribute to its anticancer effects .

Agricultural Applications

Pesticidal Properties
Compounds similar to this compound have been explored for their pesticidal properties. The dichlorophenyl moiety is known for its efficacy against various pests and pathogens. Research into the synthesis of derivatives with enhanced stability and efficacy could lead to the development of new agrochemicals .

Herbicidal Activity
Additionally, there is potential for this compound to act as a herbicide. Its structure may allow it to inhibit specific biochemical pathways in plants, thereby controlling unwanted vegetation. Further studies are needed to evaluate its effectiveness and safety in agricultural settings .

Material Science

Polymer Additives
The unique chemical structure of this compound suggests potential applications as an additive in polymer formulations. Its stability under thermal conditions makes it suitable for use in high-performance plastics and coatings, where UV stability is crucial .

UV Absorption
The compound's ability to absorb UV light can be harnessed in various materials to enhance their durability against photodegradation. This application is particularly relevant in the development of materials used in outdoor environments or those exposed to high levels of UV radiation .

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer agentsInduction of apoptosis in cancer cells
Agricultural SciencePesticides and herbicidesControl of pests and unwanted vegetation
Material SciencePolymer additives and UV absorbersEnhanced durability and stability

Mechanism of Action

The mechanism of action of N1,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide
  • N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(methylamino)methylene]malonamide
  • N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(ethylamino)methylene]malonamide

Uniqueness

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide is unique due to the presence of the dimethylamino methylene group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it a subject of interest in various research applications.

Biological Activity

N~1~,N~3~-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide, commonly referred to as bis(dichlorophenyl) malonamide, is a synthetic organic compound notable for its potential biological activities. This compound features dichlorophenyl groups and a dimethylamino methylene moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for assessing its potential applications in pharmaceuticals and agriculture.

  • Molecular Formula : C18H15Cl4N3O2
  • Molecular Weight : 447.14 g/mol
  • CAS Number : 245039-16-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and potential therapeutic effects.
  • Receptor Binding : By binding to certain receptors, the compound can modulate signaling pathways that influence cell behavior.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines demonstrated that this compound has promising anti-cancer activity:

Cell LineIC50 (µM)
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)8 µM
A549 (lung cancer)12 µM

The low IC50 values indicate potent cytotoxic effects against these cancer cell lines.

Case Studies

  • Study on Antimicrobial Efficacy : A research team investigated the antimicrobial properties of the compound against a panel of pathogens. The results indicated that it effectively inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Cancer Cell Line Evaluation : In a study focused on cancer therapy, this compound was tested on various human cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells through caspase activation pathways .

Q & A

Q. What are the optimal synthetic routes for N₁,N₃-bis(2,4-dichlorophenyl)-2-[(dimethylamino)methylene]malonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of malonamide derivatives typically involves condensation reactions. For example, malonyl dichloride can react with substituted amines in the presence of a base like triethylamine (TEA) to form malonamide linkages. In the case of this compound, substituting the amine precursors with 2,4-dichloroaniline and dimethylaminomethylene derivatives under controlled conditions (room temperature, anhydrous solvent) may yield the target product. Optimization requires adjusting stoichiometry, solvent polarity (e.g., dichloromethane), and reaction time to mitigate side reactions like incomplete substitution or hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • ¹H/¹³C NMR : To identify the malonamide backbone, aromatic protons from dichlorophenyl groups, and dimethylamino resonance.
  • IR Spectroscopy : To confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N–H/N–Cl interactions.
  • UV-Vis : To assess π→π* transitions in the aromatic and conjugated dimethylamino-methylene systems.
    For purity analysis, HPLC with a C18 column and UV detection (λ = 254 nm) is recommended .

Q. How can this compound be utilized in liquid-liquid extraction (LLE) studies for metal ion separation?

  • Methodological Answer : Malonamide derivatives are known for their metal-coordinating properties. To evaluate extraction efficiency:
  • Prepare aqueous solutions of target metal ions (e.g., Ag⁺, Pd²⁺) and organic phases containing the compound dissolved in a nonpolar solvent (e.g., toluene).
  • Conduct LLE experiments at varying pH and ligand-to-metal ratios.
  • Analyze the organic phase via ICP-MS or atomic absorption spectroscopy to quantify extracted metal ions.
    Steric hindrance from dichlorophenyl groups may reduce extraction efficiency but enhance selectivity for specific ions .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s coordination behavior with metal ions?

  • Methodological Answer :
  • Electronic Effects : Electron-donating groups (e.g., –OCH₃) on aryl moieties enhance donor atom basicity, improving selectivity for soft metal ions like Ag⁺.
  • Steric Effects : Bulky 2,4-dichlorophenyl groups near the malonamide core can hinder metal-ligand coordination, reducing extraction efficiency but increasing specificity.
    Experimental validation involves synthesizing analogs (e.g., replacing Cl with –CH₃) and comparing extraction data. Computational modeling (DFT) can further predict bond angles and coordination geometry .

Q. What experimental approaches resolve contradictions in extraction efficiency data across structurally similar malonamide derivatives?

  • Methodological Answer : Contradictions often arise from:
  • Solvent Polarity : Polar solvents (e.g., chloroform vs. toluene) alter ligand solubility and ion-pair formation.
  • Counterion Effects : Anions (e.g., NO₃⁻ vs. Cl⁻) influence metal-ligand complex stability.
    To address discrepancies:
  • Standardize solvent systems and counterion concentrations.
  • Use Job’s plot analysis to determine stoichiometry (e.g., 1:1 vs. 2:1 ligand-metal ratios).
  • Compare thermodynamic parameters (ΔH, ΔS) via van’t Hoff plots .

Q. What mechanistic insights explain the compound’s tetrahedral coordination behavior with Ag⁺ ions?

  • Methodological Answer :
  • Job’s Plot Analysis : Vary ligand-to-metal ratios in LLE experiments to identify the dominant complex stoichiometry (e.g., 1:1 Ag⁺:ligand).
  • X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm tetrahedral geometry.
  • Mole Ratio Method : Titrate Ag⁺ into a ligand solution and monitor absorbance changes to detect coordination saturation.
    Results from analogous malonamide derivatives suggest that steric crowding from dichlorophenyl groups may limit higher-order complexes, favoring tetrahedral Ag⁺ coordination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.